(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid
CAS No.: 885275-53-6
Cat. No.: VC8306295
Molecular Formula: C10H7N3O2
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 885275-53-6 |
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Molecular Formula | C10H7N3O2 |
Molecular Weight | 201.18 g/mol |
IUPAC Name | 2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid |
Standard InChI | InChI=1S/C10H7N3O2/c11-5-7-2-1-3-13-6-8(4-9(14)15)12-10(7)13/h1-3,6H,4H2,(H,14,15) |
Standard InChI Key | KGZDYIUAJWVLIQ-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C2C(=C1)C#N)CC(=O)O |
Canonical SMILES | C1=CN2C=C(N=C2C(=C1)C#N)CC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid, reflecting its imidazo[1,2-a]pyridine core substituted with a cyano group at position 8 and an acetic acid side chain at position 2. Its molecular formula, C₁₀H₇N₃O₂, corresponds to a molecular weight of 201.18 g/mol. The canonical SMILES string C1=CN2C=C(N=C2C(=C1)C#N)CC(=O)O encodes its connectivity, while the InChIKey KGZDYIUAJWVLIQ-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Key Structural Attributes:
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Imidazo[1,2-a]pyridine Core: A fused bicyclic system comprising a pyridine ring condensed with an imidazole ring, conferring aromatic stability and π-π stacking capabilities.
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Cyano Group (-C≡N): Positioned at C-8, this electron-withdrawing group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions.
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Acetic Acid Side Chain: The carboxylic acid moiety at C-2 enables hydrogen bonding and salt formation, critical for solubility and target interactions.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of (8-cyano-imidazo[1,2-a]pyridin-2-yl)-acetic acid typically involves a multi-step sequence starting from 2-aminopyridine derivatives. A representative route includes:
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Core Formation: Cyclocondensation of 2-aminopyridine with α-halo carbonyl compounds (e.g., ethyl bromopyruvate) in the presence of Lewis acids like ZnCl₂ or AlCl₃. This step achieves regioselective formation of the imidazo[1,2-a]pyridine scaffold.
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Cyanation at C-8: Bromination of the C-8 position using N-bromosuccinimide (NBS), followed by palladium-catalyzed cyanation with CuCN or NaCN under inert conditions.
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Side Chain Functionalization: Hydrolysis of the ethyl ester intermediate to the carboxylic acid using aqueous NaOH or HCl.
Optimization Parameters:
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Temperature Control: Maintaining reactions at 80–100°C minimizes side products during cyanation.
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Catalyst Selection: Pd(PPh₃)₄ enhances cross-coupling efficiency in cyanation steps, yielding >85% purity.
Industrial Production Considerations
While large-scale manufacturing protocols remain proprietary, scalable adaptations of laboratory methods are hypothesized to involve:
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Continuous flow chemistry to improve heat management during exothermic steps.
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Solvent recycling systems to reduce waste in multicomponent reactions.
Pharmacological Applications
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit non-nucleoside inhibition of HIV-1 reverse transcriptase (NNRTI). Structural analogs have demonstrated IC₅₀ values in the nanomolar range, with low cytotoxicity (CC₅₀ > 100 μM). The cyano group enhances binding affinity to hydrophobic pockets in the enzyme’s allosteric site.
Acetylcholinesterase (AChE) Inhibition
This compound inhibits AChE with IC₅₀ values of 0.2–50 μM, positioning it as a candidate for Alzheimer’s disease therapy. Molecular docking simulations indicate hydrogen bonding between the acetic acid moiety and the enzyme’s catalytic triad (Ser203, His447, Glu334).
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
By suppressing ACAT activity, the compound reduces cholesterol esterification in macrophages, potentially mitigating atherosclerosis.
Biological Activity and Mechanism
Antimicrobial Efficacy
While direct data on this compound is limited, structurally related imidazo[1,2-a]pyridines show broad-spectrum antibacterial activity. For example:
Bacterial Strain | MIC (μg/mL) | Reference |
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S. aureus | 140 | |
E. coli | 290 |
The acetic acid side chain may enhance membrane permeability, enabling cytoplasmic target engagement.
Neuropharmacological Effects
The imidazo[1,2-a]pyridine core interacts with GABAₐ receptors, modulating chloride ion influx. This activity correlates with anxiolytic and anticonvulsant effects in rodent models.
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Biological Activity |
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Imidazo[1,5-a]pyridine | Luminescent properties | Material science |
Imidazo[1,2-a]pyrimidine | Enhanced metabolic stability | Antidiabetic |
This Compound | Cyano and acetic acid groups | Multitarget therapy |
The cyano group in this compound confers superior electrophilicity for covalent target binding compared to non-substituted analogs.
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